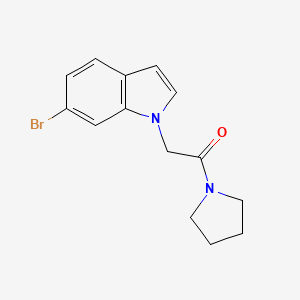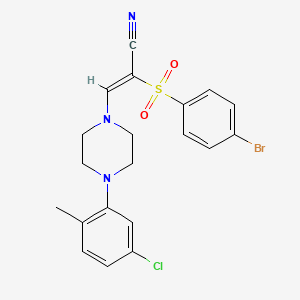
2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. The papers provided discuss various sulfonyl and piperazine derivatives, which are often explored for their antimicrobial and therapeutic properties. These compounds are characterized by the presence of a sulfonyl group attached to a phenyl ring and a piperazine moiety, which is a common feature in medicinal chemistry due to its versatility in drug design .
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions where different sulfonyl chlorides react with amines or piperazine derivatives. For instance, in one study, substituted benzhydryl chlorides were treated with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides . Another study involved the reaction of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines, which were then further reacted to create the desired derivatives . These methods highlight the importance of sulfonyl chlorides as key intermediates in the synthesis of sulfonyl-containing compounds.
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using techniques such as 1H-NMR, IR, and elemental analysis . These analytical methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The presence of the sulfonyl group and the piperazine ring are crucial for the biological activity of these molecules, and their positions and substitutions on the aromatic rings can significantly influence the compound's properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of carbon-sulfur and carbon-nitrogen bonds. The use of sulfonyl chlorides as electrophiles in nucleophilic substitution reactions is a common theme . The reactivity of these compounds can be further manipulated through the introduction of different substituents on the aromatic rings, which can lead to a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of halogens, such as bromine and chlorine, can increase the density and molecular weight of the compounds. The sulfonyl group is known to improve the solubility of these compounds in polar solvents, which is beneficial for their biological application. The piperazine ring can act as a hydrogen bond donor or acceptor, which can affect the compound's interaction with biological targets .
科学的研究の応用
Neuropharmacological Potential
- 5-HT6R Antagonist for Alzheimer's Disease Treatment: A derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), is studied as a potent, selective 5-HT6 receptor antagonist, showing promise in Alzheimer's disease treatment due to its ability to enhance acetylcholine levels in the hippocampus when combined with other drugs (Nirogi et al., 2017).
Anticancer Research
- Anticancer Potential of Piperazine Derivatives: The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show potential as anticancer agents. Compounds in this series demonstrate low IC50 values, indicating strong anticancer activity (Rehman et al., 2018).
Antibacterial Properties
- Synthesis of Antibacterial Piperazine Derivatives: 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives exhibit notable antibacterial activities against various bacterial strains, showcasing their potential as therapeutic agents (Wu Qi, 2014).
Chemoinformatic Insights
- Exploration as Therapeutic Agents for Alzheimer's Disease: Multifunctional amides synthesized from derivatives show moderate enzyme inhibitory potentials, indicating potential as therapeutic agents for Alzheimer's disease. Hemolytic activity and chemoinformatic properties were also evaluated to ascertain cytotoxicity and drug-likeness (Hassan et al., 2018).
Potential CNS Agents
- Neuroleptic-like Activity of Piperazinyl Derivatives: A class of 3-phenyl-2-piperazinyl-5H-1-benzazepines demonstrates potential neuroleptic-like activity, suggesting their use as central nervous system agents. Some derivatives in this class showed potent anticonvulsant effects (Hino et al., 1988).
特性
IUPAC Name |
(Z)-2-(4-bromophenyl)sulfonyl-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2S/c1-15-2-5-17(22)12-20(15)25-10-8-24(9-11-25)14-19(13-23)28(26,27)18-6-3-16(21)4-7-18/h2-7,12,14H,8-11H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOGVEKKODODNU-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

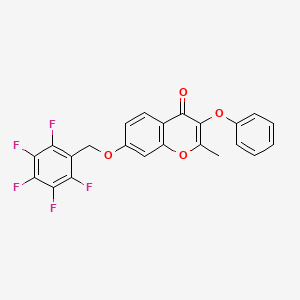
![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)
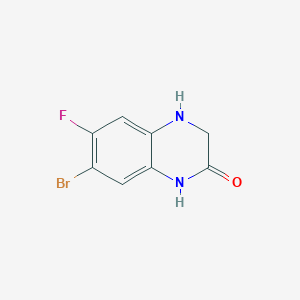
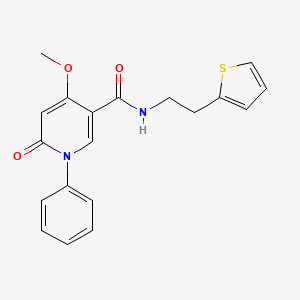
![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)
![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)
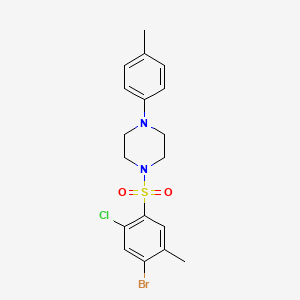
![N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2526643.png)
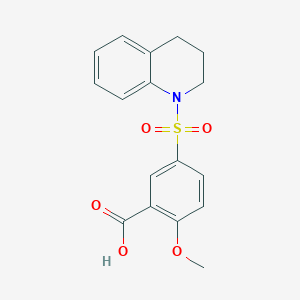
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

